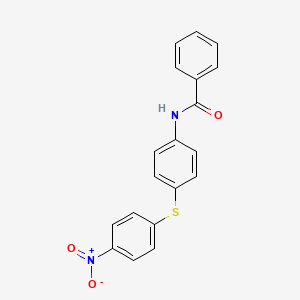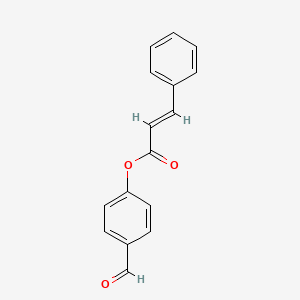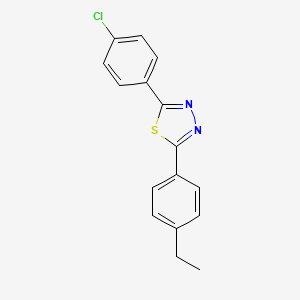
N'-(3-chlorophenyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3-Chlorphenyl)-2,2-bis(4-chlorphenyl)-2-hydroxyacetohydrazid ist eine komplexe organische Verbindung, die eine Hydrazid-funktionelle Gruppe aufweist. Diese Verbindung zeichnet sich durch das Vorhandensein von drei Chlorphenylgruppen und einer Hydroxyacetohydrazid-Einheit aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N’-(3-Chlorphenyl)-2,2-bis(4-chlorphenyl)-2-hydroxyacetohydrazid erfolgt typischerweise in mehreren Schritten:
Ausgangsstoffe: Die Synthese beginnt mit der Herstellung von 3-Chlorphenylhydrazin und 4-Chlorbenzophenon.
Bildung von Zwischenprodukten: Das 3-Chlorphenylhydrazin reagiert unter sauren Bedingungen mit 4-Chlorbenzophenon zu einem Zwischenprodukt, dem Hydrazon.
Hydrolyse und Cyclisierung: Das Zwischenprodukt Hydrazon wird hydrolysiert und anschließend cyclisiert, um das Endprodukt N’-(3-Chlorphenyl)-2,2-bis(4-chlorphenyl)-2-hydroxyacetohydrazid zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren. Dazu gehört die Kontrolle von Temperatur, pH-Wert und Reaktionszeit. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um das gewünschte Produkt zu isolieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N’-(3-Chlorphenyl)-2,2-bis(4-chlorphenyl)-2-hydroxyacetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxygruppe kann zu einem Keton oxidiert werden.
Reduktion: Die Hydrazid-Einheit kann zu den entsprechenden Aminen reduziert werden.
Substitution: Die Chlorphenylgruppen können an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Bildung eines Ketonderivats.
Reduktion: Bildung von Aminderivaten.
Substitution: Bildung von substituierten Chlorphenylderivaten.
Wissenschaftliche Forschungsanwendungen
N’-(3-Chlorphenyl)-2,2-bis(4-chlorphenyl)-2-hydroxyacetohydrazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird auf sein Potenzial als antivirales und Antikrebsmittel untersucht, da es die Fähigkeit besitzt, mit biologischen Makromolekülen zu interagieren.
Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuartiger Materialien mit spezifischen elektronischen und optischen Eigenschaften.
Biologische Studien: Es wird in Studien verwendet, um seine Interaktion mit Enzymen und Rezeptoren zu verstehen und Einblicke in seinen Wirkmechanismus zu gewinnen.
Wirkmechanismus
Der Mechanismus, durch den N’-(3-Chlorphenyl)-2,2-bis(4-chlorphenyl)-2-hydroxyacetohydrazid seine Wirkung entfaltet, beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen mit diesen Zielstrukturen bilden, was zur Hemmung oder Aktivierung biologischer Signalwege führt. Die genauen beteiligten Signalwege hängen von der spezifischen Anwendung und dem Ziel ab.
Wirkmechanismus
The mechanism by which N’-(3-chlorophenyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(4-Chlorphenyl)-2-hydroxyacetohydrazid
- 2,2-bis(4-chlorphenyl)-2-hydroxyacetohydrazid
- N’-(3-Chlorphenyl)-2-hydroxyacetohydrazid
Eindeutigkeit
N’-(3-Chlorphenyl)-2,2-bis(4-chlorphenyl)-2-hydroxyacetohydrazid ist aufgrund des Vorhandenseins von drei Chlorphenylgruppen einzigartig, die seine chemische Stabilität und biologische Aktivität verstärken. Dieses Strukturmerkmal unterscheidet es von anderen ähnlichen Verbindungen und trägt zu seinen spezifischen Eigenschaften und Anwendungen bei.
Eigenschaften
Molekularformel |
C20H15Cl3N2O2 |
|---|---|
Molekulargewicht |
421.7 g/mol |
IUPAC-Name |
N'-(3-chlorophenyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide |
InChI |
InChI=1S/C20H15Cl3N2O2/c21-15-8-4-13(5-9-15)20(27,14-6-10-16(22)11-7-14)19(26)25-24-18-3-1-2-17(23)12-18/h1-12,24,27H,(H,25,26) |
InChI-Schlüssel |
SNGOWKZPTKRALD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NNC(=O)C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11709515.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-3,5-dimethyl-1H-indole-2-carbohydrazide](/img/structure/B11709518.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B11709523.png)

![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11709533.png)

![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide](/img/structure/B11709572.png)


![2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole](/img/structure/B11709584.png)

![[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B11709599.png)
